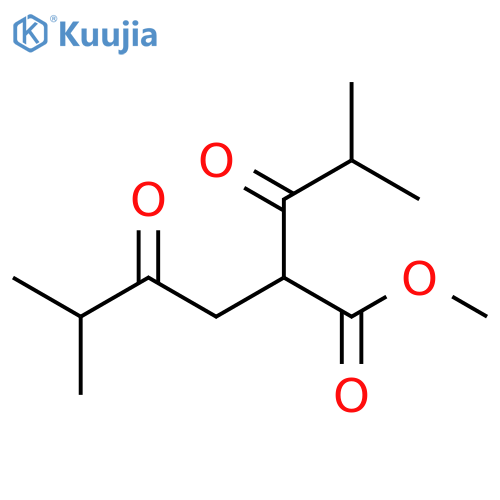Cas no 157872-91-8 (Hexanoic acid, 5-methyl-2-(2-methyl-1-oxopropyl)-4-oxo-, methyl ester)

157872-91-8 structure
商品名:Hexanoic acid, 5-methyl-2-(2-methyl-1-oxopropyl)-4-oxo-, methyl ester
CAS番号:157872-91-8
MF:C12H20O4
メガワット:228.284804344177
CID:2926734
Hexanoic acid, 5-methyl-2-(2-methyl-1-oxopropyl)-4-oxo-, methyl ester 化学的及び物理的性質
名前と識別子
-
- Hexanoic acid, 5-methyl-2-(2-methyl-1-oxopropyl)-4-oxo-, methyl ester
-
- インチ: 1S/C12H20O4/c1-7(2)10(13)6-9(12(15)16-5)11(14)8(3)4/h7-9H,6H2,1-5H3
- InChIKey: LSKRITZDKNZCHJ-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)C(C(=O)C(C)C)CC(=O)C(C)C
Hexanoic acid, 5-methyl-2-(2-methyl-1-oxopropyl)-4-oxo-, methyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-761814-1.0g |
methyl 5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate |
157872-91-8 | 95.0% | 1.0g |
$770.0 | 2025-02-24 | |
| Enamine | EN300-761814-2.5g |
methyl 5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate |
157872-91-8 | 95.0% | 2.5g |
$1509.0 | 2025-02-24 | |
| Enamine | EN300-761814-10.0g |
methyl 5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate |
157872-91-8 | 95.0% | 10.0g |
$3315.0 | 2025-02-24 | |
| Enamine | EN300-761814-0.25g |
methyl 5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate |
157872-91-8 | 95.0% | 0.25g |
$383.0 | 2025-02-24 | |
| Enamine | EN300-761814-0.5g |
methyl 5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate |
157872-91-8 | 95.0% | 0.5g |
$601.0 | 2025-02-24 | |
| Enamine | EN300-761814-0.05g |
methyl 5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate |
157872-91-8 | 95.0% | 0.05g |
$179.0 | 2025-02-24 | |
| Enamine | EN300-761814-5.0g |
methyl 5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate |
157872-91-8 | 95.0% | 5.0g |
$2235.0 | 2025-02-24 | |
| Enamine | EN300-761814-0.1g |
methyl 5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate |
157872-91-8 | 95.0% | 0.1g |
$268.0 | 2025-02-24 |
Hexanoic acid, 5-methyl-2-(2-methyl-1-oxopropyl)-4-oxo-, methyl ester 関連文献
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
157872-91-8 (Hexanoic acid, 5-methyl-2-(2-methyl-1-oxopropyl)-4-oxo-, methyl ester) 関連製品
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 857369-11-0(2-Oxoethanethioamide)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
